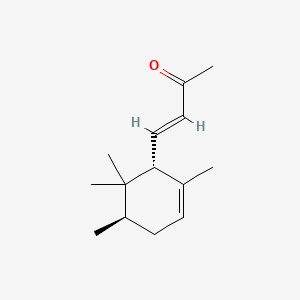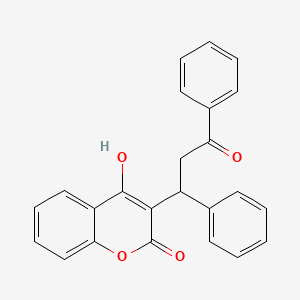
4-Hydroxy-3-(3-oxo-1,3-diphenylpropyl)-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-3-(3-oxo-1,3-diphenylpropyl)-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-ones This compound is characterized by the presence of a hydroxy group at the 4th position and a 3-oxo-1,3-diphenylpropyl group at the 3rd position of the chromen-2-one core structure
Vorbereitungsmethoden
The synthesis of 4-Hydroxy-3-(3-oxo-1,3-diphenylpropyl)-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of substituted acetophenone with benzaldehyde in the presence of a base such as potassium hydroxide (KOH) in an alcoholic medium . The reaction mixture is stirred and kept overnight at room temperature to yield the desired product. Industrial production methods may involve similar reaction conditions but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
4-Hydroxy-3-(3-oxo-1,3-diphenylpropyl)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The hydroxy group at the 4th position can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-3-(3-oxo-1,3-diphenylpropyl)-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies have shown its potential as an antioxidant and anti-inflammatory agent.
Medicine: It is being investigated for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders.
Industry: This compound is used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Hydroxy-3-(3-oxo-1,3-diphenylpropyl)-2H-chromen-2-one involves its interaction with various molecular targets and pathways. It is known to modulate oxidative stress by scavenging free radicals and inhibiting the production of reactive oxygen species (ROS). Additionally, it can inhibit the activity of enzymes involved in inflammatory pathways, thereby reducing inflammation .
Vergleich Mit ähnlichen Verbindungen
4-Hydroxy-3-(3-oxo-1,3-diphenylpropyl)-2H-chromen-2-one can be compared with other similar compounds such as:
Chalcones: These compounds also possess a 2-propen-1-one chain and exhibit antioxidant and anti-inflammatory properties.
Coumarins: As a member of the coumarin family, it shares structural similarities and biological activities with other coumarins.
Flavonoids: These compounds have a similar core structure and are known for their diverse biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
10475-15-7 |
|---|---|
Molekularformel |
C24H18O4 |
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
4-hydroxy-3-(3-oxo-1,3-diphenylpropyl)chromen-2-one |
InChI |
InChI=1S/C24H18O4/c25-20(17-11-5-2-6-12-17)15-19(16-9-3-1-4-10-16)22-23(26)18-13-7-8-14-21(18)28-24(22)27/h1-14,19,26H,15H2 |
InChI-Schlüssel |
PJKDVDQLFSFEBL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)C3=C(C4=CC=CC=C4OC3=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


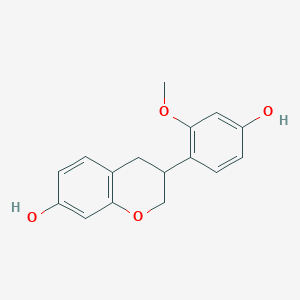
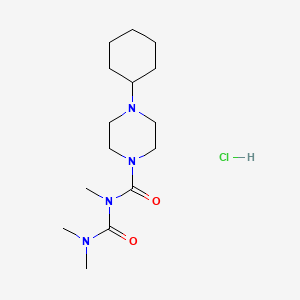
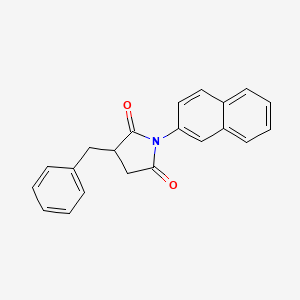
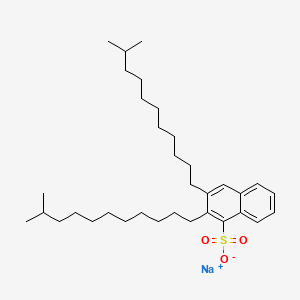
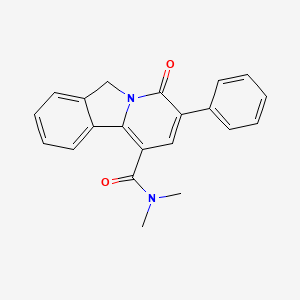
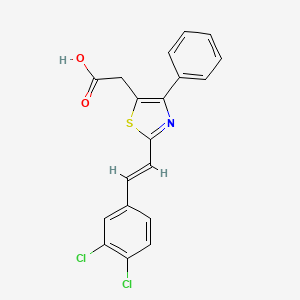
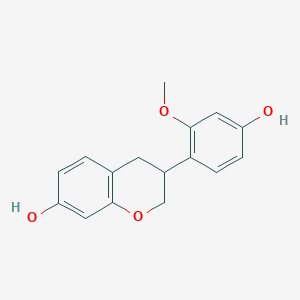
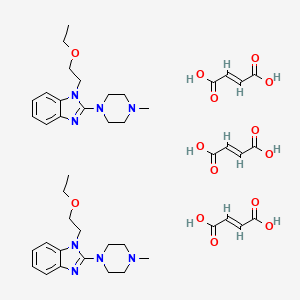
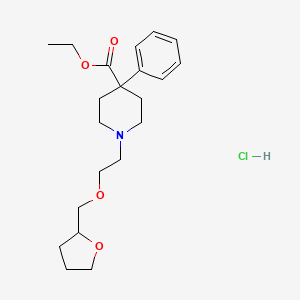
![N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;decanoic acid](/img/structure/B12737451.png)
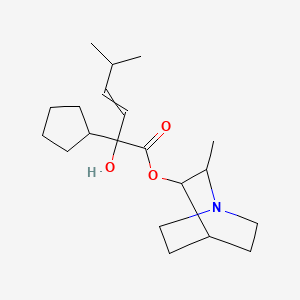
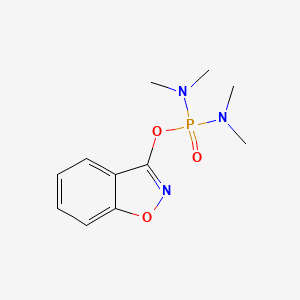
![N-tert-butyl-9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide](/img/structure/B12737459.png)
